(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
The compound (2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule featuring multiple functional groups, including trimethoxyphenyl and dithioloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the trimethoxyphenyl intermediate, which is then coupled with the dithioloquinoline derivative under specific conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents such as dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and quinoline positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves interaction with various molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.
3,4,5-Trimethoxyphenylacetic acid: Used in organic synthesis and as a precursor for pharmaceuticals.
4-Hydroxy-2-quinolones: Known for their antibacterial and antifungal activities.
Uniqueness
(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C23H23NO4S3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2,4,5-trimethoxyphenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C23H23NO4S3/c1-12-7-8-15-13(9-12)19-20(30-31-22(19)29)23(2,3)24(15)21(25)14-10-17(27-5)18(28-6)11-16(14)26-4/h7-11H,1-6H3 |
InChI Key |
RKLMSZGZMWAGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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